molecular formula C20H23NO3S2 B2560818 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1797204-95-5

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2560818
CAS RN: 1797204-95-5
M. Wt: 389.53
InChI Key: GZJKZWIQTMBUBF-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using different methods. The compound has shown promising results in various scientific studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Furan and Cyclopentenone Derivatives

1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one and related compounds serve as intermediates in the synthesis of heterocyclic compounds like furans and cyclopentenones, which are crucial in organic synthesis and pharmaceutical chemistry. Watterson et al. (2003) detailed the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent in the creation of such compounds, indicating its significance in constructing complex molecular structures (Watterson et al., 2003).

Antimicrobial Applications

Compounds structurally related to this compound have shown potential as antimicrobial agents. For instance, Chate et al. (2011) synthesized a series of 1,5-Benzothiazepines showing potent antimicrobial activities comparable to standard drugs. This underlines the potential utility of these compounds in developing new antimicrobial agents (Chate et al., 2011).

Anticonvulsant Activity

Derivatives of this compound, specifically those involving phenylsulfonylurea/thiourea, have been studied for their anticonvulsant activity. Thakur et al. (2017) synthesized and evaluated a series of such derivatives, identifying some as significantly effective in anticonvulsant models. This suggests the potential therapeutic applications of these compounds in neurological disorders (Thakur et al., 2017).

Synthesis of 3D Fragments for Screening Libraries

This compound can be a precursor in synthesizing three-dimensional fragments, such as 1,4-thiazepanones and 1,4-thiazepanes, which are underrepresented in fragment screening libraries. Pandey et al. (2020) highlighted the significance of these compounds as new BET bromodomain ligands, indicating their potential in drug discovery and molecular library enhancement (Pandey et al., 2020).

properties

IUPAC Name

3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c22-20(12-16-26(23,24)18-9-5-2-6-10-18)21-13-11-19(25-15-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKZWIQTMBUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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